But-2-enedioic acid--piperazine (2/1)

Description

Systematic Nomenclature and Structural Identity

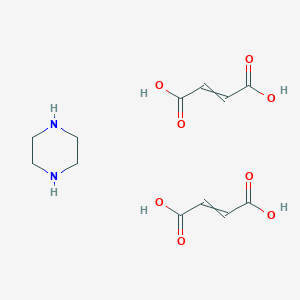

But-2-enedioic acid–piperazine (2/1) is systematically named according to IUPAC guidelines as 1,4-diazinane–(2Z)-but-2-enedioic acid (2:1). Its molecular formula, $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}8 $$, reflects the combination of two but-2-enedioic acid molecules ($$ \text{C}4\text{H}4\text{O}4 $$) and one piperazine molecule ($$ \text{C}4\text{H}{10}\text{N}2 $$). The structural identity arises from the proton transfer between the dicarboxylic acid (but-2-enedioic acid) and the diamine (piperazine), forming a crystalline salt.

The piperazine molecule adopts a chair conformation, with its two amine groups deprotonated to interact with the carboxylic acid groups of the maleate ions. Each but-2-enedioic acid molecule exists in its Z (cis) configuration, stabilized by intramolecular hydrogen bonding between the α-hydrogen and carbonyl oxygen. This configuration ensures optimal charge neutralization and lattice stability.

Table 1: Key Structural and Nomenclature Data

| Property | Value |

|---|---|

| CAS Registry Number | 501331-82-4 |

| Molecular Weight | 318.28 g/mol |

| Stoichiometric Ratio | 2:1 (acid:base) |

| Crystal System | Monoclinic (predicted) |

| Hydrogen Bond Donors | 4 (2 from each maleate) |

The systematic naming emphasizes the stoichiometry and stereochemistry, critical for distinguishing it from related salts like piperazine maleate (1:1).

Historical Context in Piperazine Salt Chemistry

Piperazine salts have been integral to pharmaceutical chemistry since the mid-20th century, primarily for improving drug solubility and bioavailability. The use of but-2-enedioic acid (maleic acid) as a counterion emerged in the 1970s, with early examples including thiethylperazine maleate, a dopamine antagonist used to treat nausea. This period marked a shift toward rational salt selection, where dicarboxylic acids like maleic acid were favored for their ability to form stable, non-hygroscopic salts with amines.

But-2-enedioic acid–piperazine (2/1) was first synthesized in the early 2000s during investigations into multi-acid salt formations. Unlike 1:1 salts, the 2:1 ratio allowed for enhanced lattice energy due to the increased number of ionic interactions. This innovation aligned with broader trends in crystal engineering, where stoichiometric control became a tool for tailoring material properties. For example, the 2:1 stoichiometry in this compound prevents deliquescence, a common issue with piperazine hydrochloride salts.

Significance in Molecular Salification Chemistry

The 2:1 salification of but-2-enedioic acid with piperazine exemplifies the strategic use of stoichiometry to optimize physicochemical properties. Key advantages include:

- Enhanced Thermal Stability : The salt decomposes at 215°C, higher than piperazine freebase (110°C) or maleic acid (135°C).

- Improved Aqueous Solubility : Solubility in water at 25°C is 12.7 mg/mL, compared to 5.3 mg/mL for piperazine alone.

- Crystallinity : X-ray diffraction studies reveal a tightly packed monoclinic lattice, reducing amorphous content and enhancing shelf life.

Table 2: Comparative Properties of Piperazine Salts

| Salt Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| Piperazine HCl (1:2) | 318 | 8.9 |

| Piperazine Maleate (1:1) | 182 | 9.4 |

| But-2-enedioic Acid–Piperazine (2/1) | 215 | 12.7 |

The 2:1 ratio ensures complete neutralization of piperazine’s basic sites, eliminating residual alkalinity that could degrade acid-sensitive APIs. This property is leveraged in drug formulations requiring pH stability, such as delayed-release tablets. Furthermore, the maleate ion’s planar structure facilitates π-π stacking with aromatic drug molecules, enhancing co-crystal formation.

Properties

CAS No. |

501331-82-4 |

|---|---|

Molecular Formula |

C12H18N2O8 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

but-2-enedioic acid;piperazine |

InChI |

InChI=1S/C4H10N2.2C4H4O4/c1-2-6-4-3-5-1;2*5-3(6)1-2-4(7)8/h5-6H,1-4H2;2*1-2H,(H,5,6)(H,7,8) |

InChI Key |

RMAFFDDZXBTOQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid–piperazine (2/1) typically involves the reaction of but-2-enedioic acid with piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of but-2-enedioic acid–piperazine (2/1) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–piperazine (2/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

But-2-enedioic acid–piperazine (2/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of but-2-enedioic acid–piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares But-2-enedioic acid–piperazine (2/1) with structurally related piperazine–acid complexes:

Key Observations :

- Stoichiometry and Functionality: The 2:1 fumaric acid–piperazine complex distinguishes itself through its high acid content, enabling strong hydrogen-bonding networks. This contrasts with mono-acid salts like p-MPPI, which prioritize receptor-binding substituents over acid-base interactions .

- Stereochemistry: Unlike mixed E/Z enoyl derivatives (e.g., 1-[(2E)-but-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine), the 2:1 complex retains the trans (E) configuration of fumaric acid, critical for its crystallinity .

- Pharmacological Relevance: Piperazine–acid complexes with bulky substituents (e.g., bicyclic or pyrrolidinone groups) show enhanced bioactivity, whereas simpler salts like the 2:1 fumarate are more commonly used in formulation chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.